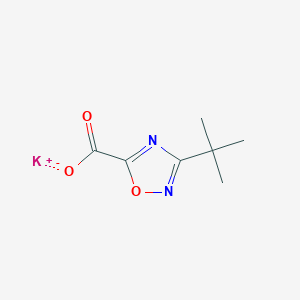
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide, also known as DMTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMTT is a heterocyclic compound that contains a thiophene ring and a benzamide moiety. Its unique structural features make it an interesting compound for further study.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide in lab experiments is its unique structural features, which make it an interesting compound for further study. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have potential applications in a range of fields, including medicinal chemistry, cancer research, and neurodegenerative disease research. However, one limitation of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide. One area of interest is the development of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide and its potential applications in photodynamic therapy. Finally, research is needed to develop new synthesis methods for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide that could improve its solubility and make it easier to work with in lab experiments.
Métodos De Síntesis
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-aminothiophene to form the desired product, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide.
Aplicaciones Científicas De Investigación
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its potential as a therapeutic agent for cancer and neurodegenerative diseases. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide has also been studied for its potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-23-17-10-6-5-9-16(17)18(20)19(14-7-3-2-4-8-14)15-11-12-24(21,22)13-15/h2-12,15H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLHAFMPSKBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)


![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810630.png)
![4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2810631.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2810633.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2810639.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2810640.png)

![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2810644.png)